Mycinamicin VII as a Specific Substrate for the MycD Glycosyltransferase
Mycinamicin VII serves as the specific acceptor substrate for the enzyme mycinamicin VII 6-deoxyallosyltransferase (MycD), which catalyzes the transfer of dTDP-6-deoxy-α-D-allose to the aglycone, yielding Mycinamicin VI [1]. This reaction is a defined, late-stage step in the biosynthesis of the mycinamicins. This enzymatic specificity is supported by sequence analysis showing the *mycD* gene shares 63% identity with *tylN* from the tylosin pathway, another 6-deoxyallose transferase, indicating a conserved but functionally distinct role [2]. The conversion of Mycinamicin VIII to Mycinamicin VII, catalyzed by a specific monooxygenase, is also a defined step in the pathway [3].
| Evidence Dimension | Enzymatic substrate specificity |
|---|---|
| Target Compound Data | Specific substrate for MycD glycosyltransferase |
| Comparator Or Baseline | Mycinamicin VI (the product of this reaction) is not a substrate for this specific glycosylation; other congeners lack the appropriate acceptor site. |
| Quantified Difference | Qualitative difference in substrate recognition; Mycinamicin VII possesses the free hydroxyl group for glycosylation, which is blocked in later products. |
| Conditions | In vitro enzymatic assay using purified MycD enzyme and sugar nucleotide donor. |
Why This Matters
This positions Mycinamicin VII as an essential tool for studying the final glycosylation steps in 16-membered macrolide biosynthesis and for engineering novel glycosylated derivatives via combinatorial biosynthesis.
- [1] MetaCyc. Reaction: 2.4.1.-: dTDP-6-deoxy-α-D-allose + mycinamicin VII → mycinamicin VI + dTDP + H+. SRI International. View Source
- [2] Gramene. Enzymatic reaction of: mycinamicin VII 6-deoxyallosyltransferase. Gramene Database. View Source
- [3] MetaCyc. Reaction: 1.14.13.-: mycinamicin VIII + NADPH + oxygen + H+ → mycinamicin VII + NADP+ + H2O. SRI International. View Source
